molecular formula C15H22N2O B3375708 N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide CAS No. 1134943-10-4

N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

Cat. No.: B3375708
CAS No.: 1134943-10-4
M. Wt: 246.35 g/mol
InChI Key: RMFKCPZVZSAUNM-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a butan-2-yl group, a methyl group, and a carboxamide group attached to a tetrahydroquinoline core. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable carbonyl compound under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which undergoes cyclization to form the tetrahydroquinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide can be compared with other similar compounds, such as:

    N-(butan-2-yl)-2-methylquinoline-4-carboxamide: This compound lacks the tetrahydro structure and may exhibit different biological activities.

    N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: The carboxylic acid derivative may have different solubility and reactivity compared to the carboxamide.

    N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-amine: The amine derivative may have different pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-butan-2-yl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-4-10(2)17-15(18)13-9-11(3)16-14-8-6-5-7-12(13)14/h5-8,10-11,13,16H,4,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFKCPZVZSAUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CC(NC2=CC=CC=C12)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
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N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
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N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
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N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
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N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
Reactant of Route 6
N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

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